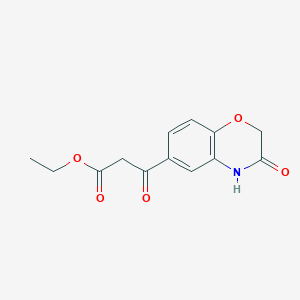

2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester

Description

The compound 2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester (CAS: 943995-36-6) is a heterocyclic derivative featuring a benzoxazine core substituted with a propanoic acid ethyl ester group. The benzoxazine ring system contains oxygen as the heteroatom, and the "3,4-dihydro-beta,3-dioxo-" designation indicates the presence of ketone functionalities at positions 3 and β (likely position 4), contributing to its electron-deficient aromatic system.

Properties

IUPAC Name |

ethyl 3-oxo-3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-18-13(17)6-10(15)8-3-4-11-9(5-8)14-12(16)7-19-11/h3-5H,2,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFMEXUEYJGZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190860 | |

| Record name | Ethyl 3,4-dihydro-β,3-dioxo-2H-1,4-benzoxazine-6-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943995-36-6 | |

| Record name | Ethyl 3,4-dihydro-β,3-dioxo-2H-1,4-benzoxazine-6-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943995-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,4-dihydro-β,3-dioxo-2H-1,4-benzoxazine-6-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2H-1,4-benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester is part of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, anticancer potential, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

Benzoxazines are characterized by a fused benzene and oxazine ring structure. The specific compound features a propanoic acid moiety and a dioxo group that may influence its reactivity and biological effects. The structural characteristics play a crucial role in determining the pharmacological profile of benzoxazine derivatives.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of various benzoxazine derivatives. For instance, 2-alkylamino-1,4-benzoxazine derivatives have shown significant potential in protecting neuronal cells from oxidative stress-induced damage.

In Vitro Studies

In vitro assays demonstrated that these compounds can inhibit oxidative stress-mediated neuronal degeneration. The neuroprotective activity was assessed using assays such as MTT and lactate dehydrogenase (LDH) assays to evaluate cell viability and cytotoxicity:

| Compound | PC50 (MTT) μM | PC50 (LDH) μM |

|---|---|---|

| 3a | 0.24 | 0.15 |

| 3b | 12.30 | 18.50 |

| 1a | 15.8 | - |

| 1b | 2.5 | - |

These results indicate that the newly synthesized derivatives generally exhibit lower PC50 values compared to established compounds, suggesting enhanced neuroprotective efficacy without significant cytotoxicity .

In Vivo Studies

In vivo studies involving models of brain damage have further confirmed the neuroprotective effects of these compounds, particularly highlighting their ability to penetrate the blood-brain barrier due to their lipophilic nature .

Anticancer Activity

Benzoxazines have also been explored for their anticancer properties. Recent findings indicate that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines.

The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA replication and repair processes. For example, some benzoxazine derivatives have been identified as inhibitors of human topoisomerase I (hTopo I) :

| Compound Code | IC50 (mM) |

|---|---|

| BONC-001 | 8.34 |

| BONC-013 | 0.0006 |

BONC-013 was noted for its exceptional potency compared to traditional chemotherapeutics like camptothecin . The mechanism involves preventing enzyme-substrate binding, which is critical for DNA relaxation during replication.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications in the benzoxazine structure significantly affect biological activity. For instance, substituents at specific positions on the benzoxazine ring can enhance receptor binding and antagonistic activities against serotonin receptors .

Case Studies

Several case studies illustrate the efficacy of benzoxazine derivatives in clinical settings:

- Neurodegenerative Diseases : Compounds have been tested for their ability to protect against neuronal loss in models simulating conditions like cerebral palsy.

- Cancer Treatment : Various analogs have shown promise in inhibiting tumor growth in preclinical trials involving multiple cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison based on shared heterocyclic cores or functional group similarities:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heteroatom | Substituents | Ester Group |

|---|---|---|---|---|---|---|

| 2H-1,4-Benzoxazine-6-propanoic acid, 3,4-dihydro-beta,3-dioxo-, ethyl ester | 943995-36-6 | Not available | Not available | Oxygen (O) | Propanoic acid ethyl ester, 3,4-dihydro-beta,3-dioxo | Ethyl |

| Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | MFCD03450523 | C₁₂H₁₁NO₃S* | ~265.28* | Sulfur (S) | Carboxylic acid ethyl ester, 3-oxo-3,4-dihydro | Ethyl |

| 2H-1,4-Benzothiazine-6-carboxylic acid,3,4-dihydro-4-methyl-2-[(4-methylphenyl)methylene]-3-oxo-, methyl ester | Not provided | C₁₉H₁₇NO₃S | 339.41 | Sulfur (S) | Methyl (position 4), 4-methylphenylmethylene (position 2), 3-oxo | Methyl |

*Inferred from structural similarity to benzothiazine derivatives.

Structural and Functional Analysis

Heteroatom Influence

- Oxygen vs. Sulfur: The substitution of oxygen (benzoxazine) with sulfur (benzothiazine) alters electronic properties.

- Reactivity : Benzothiazines may exhibit enhanced nucleophilicity at the sulfur atom, influencing reactivity in synthetic pathways or metabolic processes.

Substituent Effects

- Ester Groups: The ethyl ester in the target compound vs. the methyl ester in the benzothiazine derivative (Table 1, row 3) impacts metabolic stability.

- Additional Substituents : The 4-methyl and 4-methylphenylmethylene groups in the third compound (Table 1, row 3) significantly increase molecular weight (339.41 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Ketone Functionalities

The "3,4-dihydro-beta,3-dioxo" motif in the target compound introduces two ketone groups, which could participate in hydrogen bonding or serve as electrophilic sites for covalent inhibition. In contrast, the benzothiazine derivatives feature a single 3-oxo group, limiting their ability to form multiple hydrogen bonds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2H-1,4-benzoxazine-6-propanoic acid derivatives, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of benzoxazine derivatives typically involves cyclization reactions of substituted o-aminophenols with carbonyl-containing compounds. For ethyl ester derivatives, esterification via acid-catalyzed reactions (e.g., Fischer esterification) is common. Optimization can be achieved by controlling reaction temperature (60–80°C), using anhydrous conditions, and employing catalysts like sulfuric acid or p-toluenesulfonic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 columns, acetonitrile/water gradients) is critical to isolate high-purity products .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the benzoxazine core and ester functionality (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for CH2O). High-resolution mass spectrometry (HRMS) should match the theoretical molecular mass (e.g., C13H13NO5: 263.25 g/mol) . FT-IR can verify carbonyl stretches (~1700 cm⁻¹ for ester and dioxo groups). Purity assessment via reverse-phase HPLC (e.g., C18 column, UV detection at 254 nm) with <1% impurities is recommended .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in benzoxazine derivatives, and how can they be resolved?

- Methodological Answer : Impurities such as unreacted intermediates or oxidation byproducts (e.g., carboxylic acid derivatives) may co-elute with the target compound. Use LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity. For example, optimize collision energy to fragment the parent ion (e.g., m/z 263 → 245 for dehydration). Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices like biological samples .

Q. How does the electronic structure of the benzoxazine ring influence reactivity in pharmacological applications?

- Methodological Answer : The electron-deficient dioxo group at C3 enhances electrophilic reactivity, making the compound a candidate for nucleophilic substitution or Michael addition. Computational studies (DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity. For example, the LUMO localization at C6 of the benzoxazine core suggests susceptibility to nucleophilic attack, relevant in prodrug design .

Q. What strategies mitigate stability issues in aqueous environments for this ester derivative?

- Methodological Answer : Hydrolysis of the ethyl ester is pH-dependent. Stability studies in buffered solutions (pH 1–9) at 37°C reveal rapid degradation under alkaline conditions. To enhance stability, formulate with cyclodextrins (e.g., β-CD) for encapsulation or use lyophilization for long-term storage. Accelerated stability testing (40°C/75% RH) with periodic HPLC monitoring is advised .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity data for benzoxazine derivatives: How to reconcile conflicting results?

- Methodological Answer : Variations in biological assays (e.g., enzyme inhibition vs. cell viability) may arise from differences in stereochemistry or impurity profiles. Reproduce assays under standardized conditions (e.g., NIH/3T3 cells, 48-hour exposure) and validate compound purity via orthogonal methods (NMR, LC-MS). Cross-reference with structurally analogous compounds (e.g., meloxicam-related benzothiazines) to contextualize activity trends .

Experimental Design Considerations

Q. How to design a study evaluating the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/liver homogenates at timed intervals. Extract metabolites via SPE (Oasis HLB cartridges) and analyze using UPLC-QTOF-MS. Identify phase I metabolites (e.g., ester hydrolysis to carboxylic acid) and phase II conjugates (glucuronides) by matching fragmentation patterns to databases like METLIN .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.